molecular formula C11H5BrClF3N2 B6591971 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine CAS No. 1820603-99-3

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B6591971
CAS No.: 1820603-99-3
M. Wt: 337.52 g/mol
InChI Key: YFLGFBOMQLCBMH-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile and 2-bromo-4-(trifluoromethyl)pyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Automation and continuous flow processes can be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.

    Chemical Synthesis: The compound is utilized in various chemical synthesis processes to create more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the 4-chlorophenyl group, which may affect its reactivity and applications.

    6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which can influence its chemical behavior.

    2-Bromo-6-(4-methylphenyl)-4-(trifluoromethyl)pyrimidine: Contains a methyl group instead of a chlorine atom, altering its properties.

Uniqueness

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-1-3-7(13)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLGFBOMQLCBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190904
Record name Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820603-99-3
Record name Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820603-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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